

LNA-G Modified Oligonucleotides: A Comparative Guide to Nuclease Resistance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DMT-LNA-G phosphoramidite

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For researchers, scientists, and drug development professionals, enhancing the in vivo stability of oligonucleotides is a critical hurdle in the development of effective nucleic acid-based therapeutics. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their therapeutic efficacy. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to increase nuclease resistance. This guide provides an objective comparison of the nuclease resistance of LNA-modified oligonucleotides, with a focus on LNA-G containing sequences, supported by experimental data and detailed protocols.

The incorporation of LNA nucleotides, which feature a methylene bridge locking the ribose in a C3'-endo conformation, significantly enhances the stability of oligonucleotides against enzymatic degradation. This structural constraint not only increases binding affinity to complementary strands but also provides a steric shield against nuclease attack.

Comparative Nuclease Resistance: A Quantitative Overview

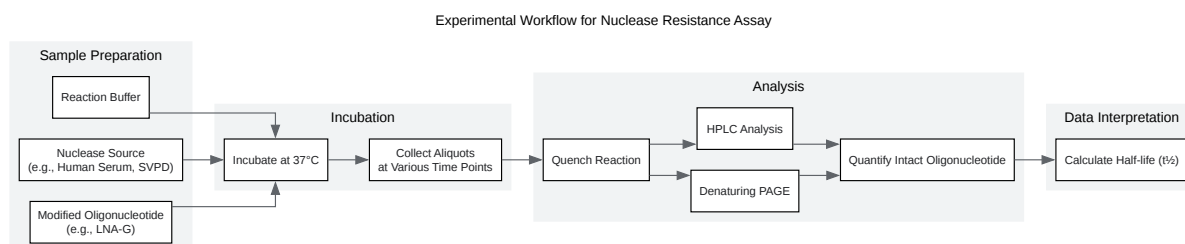
The following table summarizes the half-life of LNA-modified oligonucleotides in human serum compared to other common chemical modifications. This data highlights the substantial improvement in stability conferred by LNA modifications.

Modification	Half-life in Human Serum (approximate)	Key Resistance Characteristics
Unmodified Oligonucleotide	~1.5 hours[1]	Highly susceptible to degradation by both endo- and exonucleases.
Phosphorothioate (PS)	~10 hours[1]	The substitution of a non-bridging oxygen with sulfur in the phosphate backbone provides significant resistance to nuclease cleavage.
2'-O-Methyl (2'-OMe)	~12 hours (in a gapmer construct)[1]	The methyl group at the 2' position of the ribose offers steric hindrance, protecting against nuclease degradation.
LNA/DNA Chimera	~15 hours[1]	The locked ribose conformation provides exceptional resistance to a broad spectrum of nucleases, leading to a significant increase in oligonucleotide half-life.[1]

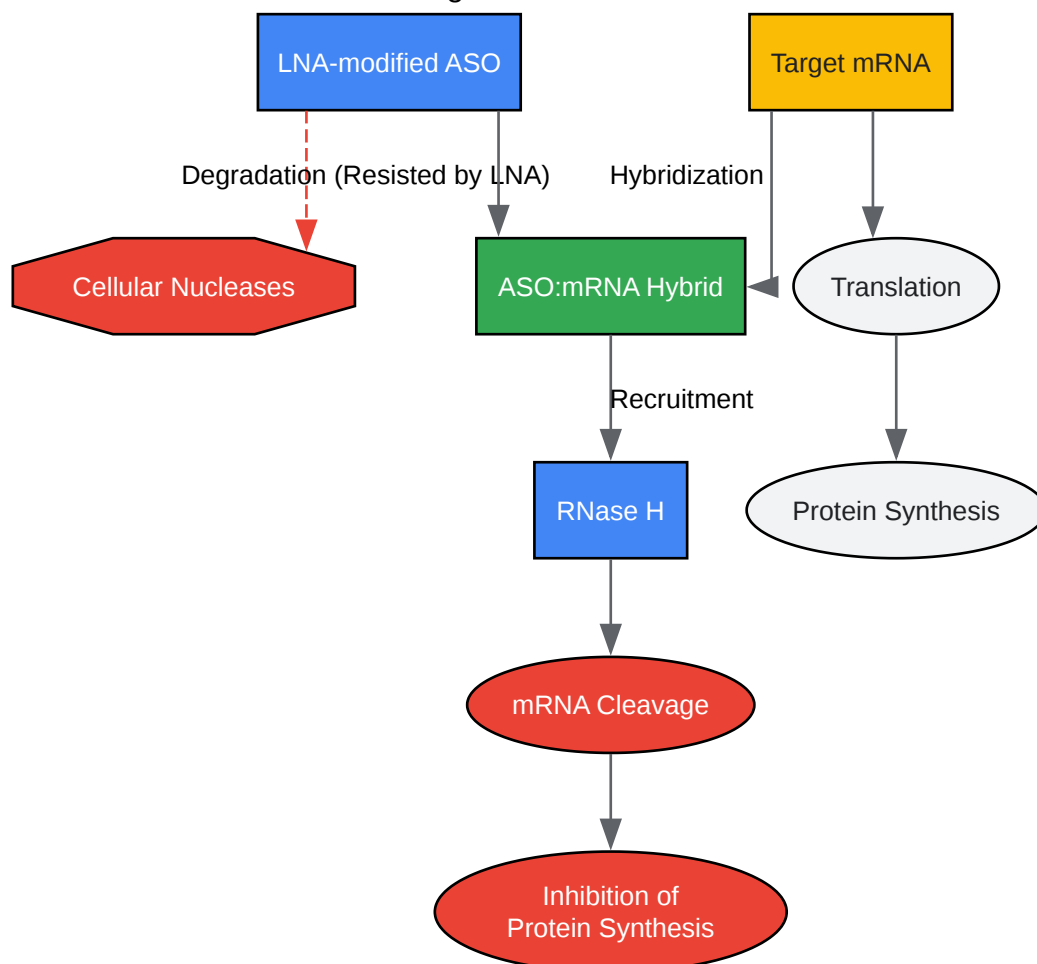
Studies have demonstrated that incorporating as few as three LNA monomers at each end of an oligonucleotide is sufficient to increase its half-life in human serum by approximately 10-fold compared to an unmodified oligonucleotide.[1] While specific quantitative data directly comparing the nuclease resistance of LNA-G to other LNA bases (LNA-A, LNA-T, LNA-C) is limited in the reviewed literature, the general consensus is that all LNA modifications contribute significantly to nuclease resistance. Some research on carba-LNA (a related modification) suggests that the specific base can influence the degree of nuclease stability, with cLNA-(Me)C showing the highest resistance.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for assessing nuclease resistance and the signaling pathway context where nuclease-resistant oligonucleotides are crucial.



Antisense Oligonucleotide Mechanism



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References

- 1. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
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